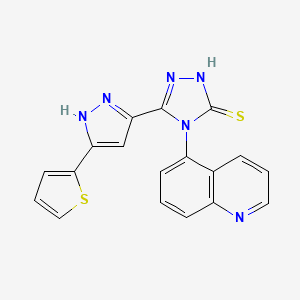![molecular formula C22H16F2N4O B11045629 4-Amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045629.png)
4-Amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound belonging to the pyrazoloquinoline family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a substituted phenylhydrazine and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.
Quinoline Formation: The pyrazole intermediate is then reacted with a substituted aniline under acidic conditions to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the fluorophenyl groups, potentially leading to the removal of fluorine atoms.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: De-fluorinated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-Amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets suggests it could be developed into a drug for conditions such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Wirkmechanismus
The mechanism of action of 4-Amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-7-phenyl-1H-pyrazolo[3,4-B]quinolin-5-one: Lacks the fluorine substituents, which may affect its biological activity and chemical reactivity.
4-Amino-7-(2-chlorophenyl)-1-(3-chlorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one: Contains chlorine atoms instead of fluorine, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of fluorine atoms in 4-Amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development compared to its non-fluorinated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Eigenschaften
Molekularformel |
C22H16F2N4O |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
4-amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H16F2N4O/c23-13-4-3-5-14(10-13)28-22-16(11-26-28)21(25)20-18(27-22)8-12(9-19(20)29)15-6-1-2-7-17(15)24/h1-7,10-12H,8-9H2,(H2,25,27) |
InChI-Schlüssel |
YYFSNZPFCUPEHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)C2=C1N=C3C(=C2N)C=NN3C4=CC(=CC=C4)F)C5=CC=CC=C5F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl (2Z)-2-[(1,2,3,5-tetramethyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11045549.png)
![3-(2,3-Difluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045560.png)

![4-Chloro-5-[(4-nitrophenyl)sulfanyl]cyclohexane-1,2-dicarboxylic acid](/img/structure/B11045579.png)

![N-[(1Z)-2-cyano-1-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]formamide](/img/structure/B11045587.png)
![3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11045591.png)
![3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B11045599.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B11045602.png)
![N-({1-[4-(4-ethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11045607.png)
![6-(2-Fluorophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045611.png)
![4-ethyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide](/img/structure/B11045615.png)
![ethyl {(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B11045635.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11045638.png)